
N-Benzyl-N,N-dimethylpropan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dimethylpropan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C12H20BrN. This compound is known for its surfactant properties and is used in various industrial and research applications. It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to two methyl groups and a propyl chain ending with a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethylpropan-1-aminium bromide typically involves the quaternization of N,N-dimethylpropan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
N,N-dimethylpropan-1-amine+benzyl bromide→N-Benzyl-N,N-dimethylpropan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dimethylpropan-1-aminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form N-benzyl-N,N-dimethylpropan-1-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: N-Benzyl-N,N-dimethylpropan-1-aminium chloride, N-Benzyl-N,N-dimethylpropan-1-aminium acetate.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-Benzyl-N,N-dimethylpropan-1-amine.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dimethylpropan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Wirkmechanismus
The mechanism of action of N-Benzyl-N,N-dimethylpropan-1-aminium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the permeability of cell membranes in biological studies or improving the efficacy of cleaning agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N,N-dimethyl-3-(lauroylamino)propan-1-aminium chloride
- N-Benzyl-N,N-dimethyl-3-tetradecanamidopropan-1-aminium chloride
- N-Benzyl-N,N-dimethyl-1-propanaminium chloride
Uniqueness
N-Benzyl-N,N-dimethylpropan-1-aminium bromide is unique due to its specific structure, which imparts distinct surfactant properties. Compared to similar compounds, it has a shorter propyl chain, which affects its solubility and interaction with other molecules. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is required.
Eigenschaften
CAS-Nummer |
54884-45-6 |
|---|---|
Molekularformel |
C12H20BrN |
Molekulargewicht |
258.20 g/mol |
IUPAC-Name |
benzyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-10-13(2,3)11-12-8-6-5-7-9-12;/h5-9H,4,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LGXCYLKEHWPKTF-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



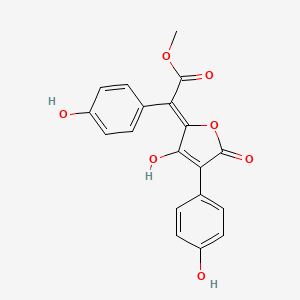

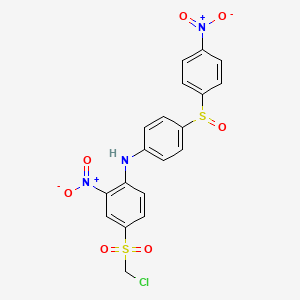
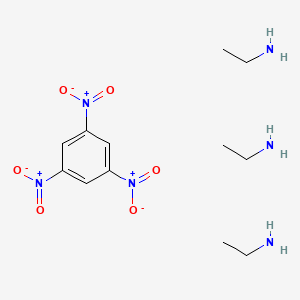

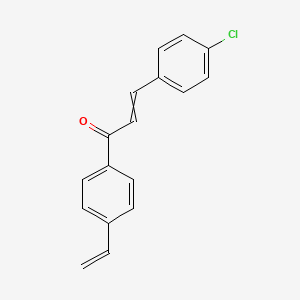
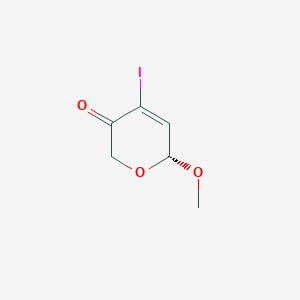
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
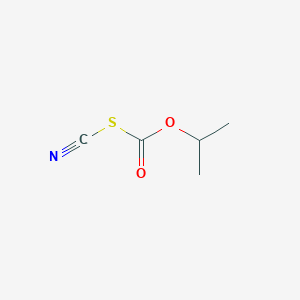
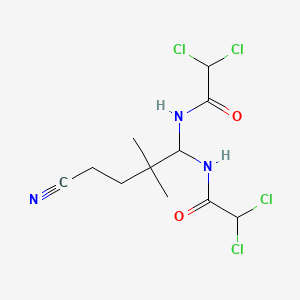
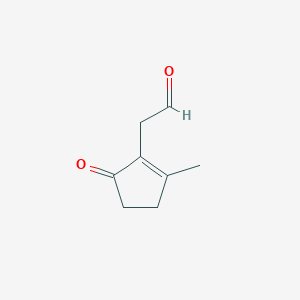
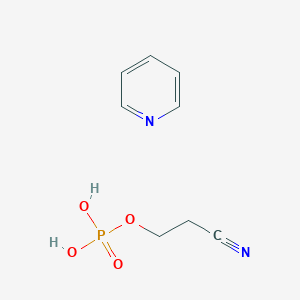
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
